Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate is a chemical compound with the molecular formula C10H14O4S and a molecular weight of 230.28 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester. The Paal-Knorr synthesis, on the other hand, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of these synthetic routes with optimized reaction conditions to maximize yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the compound, such as the hydroxyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate: This compound has a nitro group instead of an isobutoxy group, which can significantly alter its reactivity and applications.
Methyl 3-hydroxy-5-methylthiophene-2-carboxylate: The presence of a methyl group instead of an isobutoxy group can affect the compound’s physical and chemical properties.
Uniqueness
Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and potential applications. This structural feature distinguishes it from other thiophene derivatives and can provide specific advantages in certain applications.
Properties
Molecular Formula |
C10H14O4S |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(2-methylpropoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O4S/c1-6(2)5-14-8-4-7(11)9(15-8)10(12)13-3/h4,6,11H,5H2,1-3H3 |
InChI Key |
QZALDTIHSHNFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
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